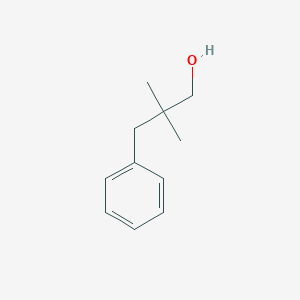

Dimethyl Phenylpropanol

Description

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAHMPMLRTSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158149 | |

| Record name | Dimethyl phenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-61-6 | |

| Record name | 2,2-Dimethyl-3-phenylpropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13351-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .beta.,.beta.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-phenylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHENYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Q8EY2901 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl Phenylpropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phenylpropanol, systematically known as 2,2-dimethyl-3-phenyl-1-propanol, is an aryl alkyl alcohol that has found applications primarily in the fragrance industry for its floral, lily-of-the-valley scent.[1] Its chemical structure, comprising a bulky dimethyl group adjacent to a hydroxyl-bearing carbon and a phenylpropyl backbone, imparts specific physical and chemical characteristics that are of interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological interactions.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical environments and for its application in various formulations.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,2-dimethyl-3-phenyl-1-propanol | [2] |

| Synonyms | This compound, Muguet alcohol | [3] |

| CAS Number | 13351-61-6 | [3] |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Colorless liquid, may partially solidify | [1][4] |

| Odor | Floral, lily of the valley | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 35-38 °C | |

| Boiling Point | 252 - 254 °C | |

| Density | 0.961 g/cm³ at 25 °C | |

| Vapor Pressure | 0.0012 mmHg at 25 °C | |

| Refractive Index | 1.513 at 20 °C | |

| Water Solubility | 335.1 mg/L at 25 °C (estimated) | |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | |

| Flash Point | > 100 °C | [5] |

| Stability | Stable under normal conditions | [1] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process.[1][4] The first step involves the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride to form 2,2-dimethyl-3-phenylpropanal.[1][4] This intermediate is then subsequently reduced to yield the final product, 2,2-dimethyl-3-phenyl-1-propanol.[1][4]

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method.

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed in the test tube with the sealed end up.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

-

Determination of Melting Point

The melting point of this compound, which may solidify at cooler ambient temperatures, can be determined using the capillary tube method with a melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

A small amount of solid this compound is introduced into a capillary tube and packed down.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

-

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

-

Apparatus: Pycnometer or a graduated cylinder, and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured.

-

A known volume of this compound is added to the graduated cylinder.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Determination of Water Solubility

The water solubility of this compound can be determined following a method based on the OECD Guideline 105 (Water Solubility).

-

Apparatus: Flasks, shaker or magnetic stirrer, analytical balance, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The mixture is agitated at a constant temperature until saturation is reached.

-

The solution is allowed to stand to separate any undissolved material.

-

A sample of the aqueous phase is carefully removed and filtered or centrifuged to remove any suspended particles.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

-

Determination of Refractive Index

The refractive index of liquid this compound can be measured using a refractometer, following a standard method such as ASTM D1218.

-

Apparatus: Abbe refractometer or a digital refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C).

-

The refractive index is read from the instrument's scale or digital display.

-

Potential Biological Interactions and Signaling Pathways

As an aryl alkyl alcohol used in fragrances, the primary mode of biological interaction for this compound is through the olfactory system.

Olfactory Signaling Pathway

Fragrance molecules, including this compound, are volatile compounds that are detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant molecule to its specific OR, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

Other Potential Biological Activities

This compound belongs to the broad class of phenylpropanoids. Phenylpropanoid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7][8] However, specific studies on this compound's activity in these areas are limited. Further research is required to determine if it possesses any significant pharmacological effects beyond its role as a fragrance ingredient. As an aryl alkyl alcohol, it may also interact with certain enzymes, such as aryl-alcohol oxidases, though the specifics of such interactions are not well-documented for this particular compound.[9][10][11][12]

Conclusion

This compound is a well-characterized aryl alkyl alcohol with established physical and chemical properties that make it suitable for its primary application in the fragrance industry. Its synthesis is a straightforward two-step process. While its interaction with the olfactory system is understood in the general context of fragrance perception, its potential for other biological activities remains an area for future investigation. The detailed experimental protocols provided in this guide offer a basis for the consistent and accurate characterization of this compound for research and quality control purposes. For professionals in drug development, while this compound itself may not be a primary therapeutic candidate, the study of its properties and interactions can provide insights into the behavior of other small aromatic molecules with potential pharmacological relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2-Dimethyl-3-phenylpropanol | C11H16O | CID 83367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2,2-Dimethyl-3-phenyl-1-propanol | 13351-61-6 [chemicalbook.com]

- 5. 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aryl-alcohol oxidases: catalysis, diversity, structure–function and emerging biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl-alcohol oxidase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Expanding the Physiological Role of Aryl-Alcohol Flavooxidases as Quinone Reductases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Phenylpropanol Isomers

This technical guide provides a comprehensive overview of the chemical and physical properties, identifiers, synthesis, and spectral data for two primary isomers of Dimethyl Phenylpropanol: 2,2-Dimethyl-1-phenyl-1-propanol and 2,2-Dimethyl-3-phenyl-1-propanol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction to this compound Isomers

This compound refers to a group of isomers with the chemical formula C₁₁H₁₆O. The position of the dimethyl and phenyl groups on the propanol (B110389) backbone significantly influences their physical and chemical properties. This guide focuses on two commercially and scientifically relevant isomers, providing detailed technical information for their identification, synthesis, and characterization.

Isomer 1: 2,2-Dimethyl-1-phenyl-1-propanol

Identifiers and Chemical Structure

| Identifier Type | Data |

| CAS Number | 3835-64-1 |

| IUPAC Name | 2,2-dimethyl-1-phenylpropan-1-ol[1][2] |

| Synonyms | α-(1,1-Dimethylethyl)benzenemethanol, tert-Butylphenylmethanol |

| Molecular Formula | C₁₁H₁₆O[1] |

| Molecular Weight | 164.24 g/mol [1] |

| InChI | InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3[2] |

| InChIKey | YBVRFTBNIZWMSK-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(C)C(O)c1ccccc1 |

Physical and Chemical Properties

| Property | Value |

| Melting Point | 43-45 °C[2] |

| Boiling Point | 90 °C at 5 mmHg[2] |

| Flash Point | 97.0 °C (closed cup) |

| Appearance | Solid |

| Topological Polar Surface Area | 20.2 Ų[1] |

Spectral Data Summary

-

¹H NMR: Spectral data is available on PubChem.[2] Expected signals would include a singlet for the tert-butyl protons, signals for the methine proton adjacent to the hydroxyl and phenyl groups, a signal for the hydroxyl proton, and multiplets for the aromatic protons.

-

¹³C NMR: Spectral data is available on PubChem.[2] Expected signals would include those for the quaternary carbon and methyl carbons of the tert-butyl group, the methine carbon, and the aromatic carbons.

-

IR Spectroscopy: The NIST WebBook provides the IR spectrum.[3] A broad peak characteristic of an O-H stretch from the alcohol functional group is expected around 3200-3600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum is available on the NIST WebBook, showing the fragmentation pattern of the molecule.[3]

Experimental Protocol: Synthesis via Grignard Reaction

A common method for the synthesis of tertiary alcohols like 2,2-Dimethyl-1-phenyl-1-propanol is the Grignard reaction. The following is a generalized experimental protocol.

Reaction: Phenylmagnesium bromide + Pivalaldehyde → 2,2-Dimethyl-1-phenyl-1-propanol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or distillation.

Synthesis Workflow Diagram

Caption: Workflow for the Grignard synthesis of 2,2-Dimethyl-1-phenyl-1-propanol.

Isomer 2: 2,2-Dimethyl-3-phenyl-1-propanol

Identifiers and Chemical Structure

| Identifier Type | Data |

| CAS Number | 13351-61-6 |

| IUPAC Name | 2,2-dimethyl-3-phenylpropan-1-ol[4] |

| Synonyms | Muguet alcohol, this compound[5] |

| Molecular Formula | C₁₁H₁₆O[4] |

| Molecular Weight | 164.24 g/mol [4] |

| InChI | InChI=1S/C11H16O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |

| InChIKey | VNGAHMPMLRTSLF-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1=CC=CC=C1)CO |

Physical and Chemical Properties

| Property | Value |

| Melting Point | 34.5 °C[6] |

| Boiling Point | 251.73 °C (estimate)[6] |

| Density | 0.9197 g/cm³ (estimate)[6] |

| Refractive Index | 1.516[1] |

| Water Solubility | 1.49 g/L at 20 °C[6] |

| Appearance | Colorless liquid, may partially solidify[7] |

| Odor | Floral, lily of the valley[7] |

Spectral Data Summary

-

¹H NMR & ¹³C NMR: While specific, readily available spectra are not found in the searched databases, the expected signals can be predicted. For ¹H NMR, one would expect a singlet for the dimethyl protons, a singlet for the methylene (B1212753) protons adjacent to the phenyl group, a singlet for the methylene protons adjacent to the hydroxyl group, a signal for the hydroxyl proton, and multiplets for the aromatic protons. For ¹³C NMR, signals for the dimethyl carbons, the quaternary carbon, two distinct methylene carbons, and the aromatic carbons would be anticipated.

-

IR Spectroscopy: An IR spectrum would be expected to show a prominent broad absorption for the O-H stretch of the primary alcohol, typically in the 3200-3600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum of the TMS derivative is available on SpectraBase, which can be used for identification purposes in GC-MS analysis.[8]

Experimental Protocol: Two-Step Synthesis

This alcohol is typically produced in a two-step process involving the alkylation of isobutyraldehyde (B47883) followed by the reduction of the resulting aldehyde.[7]

Step 1: Alkylation of Isobutyraldehyde with Benzyl (B1604629) Chloride

Reaction: Isobutyraldehyde + Benzyl Chloride → 2,2-Dimethyl-3-phenylpropanal (B92198)

Materials:

-

Isobutyraldehyde

-

Benzyl chloride

-

Sodium hydroxide (B78521)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Water

Procedure:

-

In a reaction vessel, suspend powdered sodium hydroxide and a phase-transfer catalyst in toluene under an inert atmosphere (e.g., nitrogen).

-

Heat the suspension (e.g., to 70 °C) with vigorous stirring.

-

Add a mixture of isobutyraldehyde and benzyl chloride dropwise to the heated suspension.

-

Maintain the reaction temperature and stirring for a period to ensure the reaction goes to completion (monitor by GC or TLC).

-

After cooling, filter off the solid salts and wash them with toluene.

-

Wash the combined toluene filtrate with water to remove any remaining base and salts. The toluene solution containing 2,2-dimethyl-3-phenylpropanal is then carried forward to the next step, or the aldehyde can be isolated by distillation.

Step 2: Reduction of 2,2-Dimethyl-3-phenylpropanal

Reaction: 2,2-Dimethyl-3-phenylpropanal + Reducing Agent → 2,2-Dimethyl-3-phenyl-1-propanol

Materials:

-

Solution of 2,2-dimethyl-3-phenylpropanal from Step 1

-

Reducing agent (e.g., sodium borohydride)

-

Solvent (e.g., ethanol (B145695) or methanol)

-

Dilute acid for workup (e.g., HCl)

Procedure:

-

Dissolve the crude 2,2-dimethyl-3-phenylpropanal in a suitable alcoholic solvent like ethanol.

-

Cool the solution in an ice bath.

-

Portion-wise, add the reducing agent (e.g., sodium borohydride) to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a few hours at room temperature.

-

Quench the reaction by the slow addition of dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over an anhydrous drying agent.

-

After filtration and solvent removal, the final product, 2,2-Dimethyl-3-phenyl-1-propanol, can be purified by distillation or recrystallization.

Synthesis Workflow Diagram

Caption: Two-step synthesis workflow for 2,2-Dimethyl-3-phenyl-1-propanol.

References

- 1. 2,2-Dimethyl-1-phenyl-1-propanol | C11H16O | CID 138060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-DIMETHYL-1-PHENYL-1-PROPANOL | 3835-64-1 [chemicalbook.com]

- 3. 2,2-Dimethyl-1-phenyl-1-propanol [webbook.nist.gov]

- 4. 2,2-Dimethyl-3-phenylpropanol | C11H16O | CID 83367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethyl-3-phenyl-1-propanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. 2,2-Dimethyl-3-phenyl-1-propanol | 13351-61-6 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of 2,2-dimethyl-3-phenylpropan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-3-phenylpropan-1-ol, a valuable building block in organic synthesis. The primary synthetic route involves a two-step process: the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride to yield 2,2-dimethyl-3-phenylpropanal (B92198), followed by the reduction of the aldehyde to the target primary alcohol. This document details the experimental protocols for each step, including alternative reduction methods, and presents key quantitative data in a structured format.

Core Synthesis Pathway

The synthesis commences with the formation of a carbon-carbon bond through the alkylation of isobutyraldehyde. This intermediate, 2,2-dimethyl-3-phenylpropanal, is then reduced to the final product, 2,2-dimethyl-3-phenylpropan-1-ol.

Part 1: Alkylation of Isobutyraldehyde

This step involves the reaction of isobutyraldehyde with benzyl chloride in the presence of a base and a phase-transfer catalyst to form 2,2-dimethyl-3-phenylpropanal.[1]

Experimental Protocol

Materials:

-

Isobutyraldehyde

-

Benzyl chloride

-

Sodium hydroxide (B78521) (NaOH), powdered

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, suspend powdered sodium hydroxide (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (e.g., 0.01 equivalents) in toluene.

-

Reagent Addition: While stirring vigorously under a nitrogen atmosphere, heat the suspension to 70°C. A mixture of isobutyraldehyde (1.2 equivalents) and benzyl chloride (1.0 equivalent) is then added dropwise over a period of 1 hour.

-

Reaction: Maintain the reaction mixture at 70°C and monitor the progress by gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the solid sodium bromide and excess sodium hydroxide and wash the solids with toluene.

-

Extraction: Combine the filtrate and the toluene washes and wash with deionized water. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-3-phenylpropanal.

-

Purification: The crude product can be purified by vacuum distillation.

Quantitative Data: 2,2-dimethyl-3-phenylpropanal

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 227-229 °C at 760 mmHg | [3] |

| Density | 0.959 g/cm³ | [4] |

| ¹H NMR (CDCl₃) | Predicted shifts based on similar structures | |

| δ 9.5 (s, 1H, CHO) | ||

| δ 7.3-7.1 (m, 5H, Ar-H) | ||

| δ 2.8 (s, 2H, CH₂) | ||

| δ 1.1 (s, 6H, 2 x CH₃) | ||

| ¹³C NMR (CDCl₃) | Predicted shifts based on similar structures | |

| δ 205 (C=O) | ||

| δ 138 (Ar-C) | ||

| δ 130 (Ar-CH) | ||

| δ 128 (Ar-CH) | ||

| δ 126 (Ar-CH) | ||

| δ 48 (C(CH₃)₂) | ||

| δ 45 (CH₂) | ||

| δ 22 (CH₃) | ||

| IR (neat) | Characteristic Absorptions | |

| ~2960 cm⁻¹ (C-H, alkane) | ||

| ~2720, 2820 cm⁻¹ (C-H, aldehyde) | ||

| ~1725 cm⁻¹ (C=O, aldehyde) | ||

| ~1600, 1495 cm⁻¹ (C=C, aromatic) |

Part 2: Reduction of 2,2-dimethyl-3-phenylpropanal

The intermediate aldehyde is reduced to the primary alcohol, 2,2-dimethyl-3-phenylpropan-1-ol. Several methods can be employed for this transformation, offering different levels of reactivity and selectivity.

Method A: Catalytic Hydrogenation

This method involves the use of hydrogen gas and a metal catalyst.

Materials:

-

2,2-dimethyl-3-phenylpropanal

-

Copper chromite catalyst

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: Place 2,2-dimethyl-3-phenylpropanal and a catalytic amount of copper chromite (e.g., ~0.5% by weight) in a high-pressure autoclave.

-

Reaction: Pressurize the autoclave with hydrogen gas to approximately 120 bar and heat to 150°C.

-

Monitoring: The reaction is complete when the uptake of hydrogen ceases.

-

Work-up: After cooling and releasing the pressure, filter the catalyst from the reaction mixture.

-

Purification: The crude product is purified by vacuum distillation to yield 2,2-dimethyl-3-phenylpropan-1-ol. A reported yield for this step is approximately 90%.[5]

Method B: Sodium Borohydride (B1222165) (NaBH₄) Reduction

A milder and more common laboratory-scale reduction using a hydride reagent.

Materials:

-

2,2-dimethyl-3-phenylpropanal

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 2,2-dimethyl-3-phenylpropanal in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic extracts with saturated aqueous ammonium chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Method C: Lithium Aluminum Hydride (LiAlH₄) Reduction

A more powerful reducing agent, suitable for a wide range of carbonyl compounds. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2,2-dimethyl-3-phenylpropanal

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 2,2-dimethyl-3-phenylpropanal in the same anhydrous solvent dropwise from the addition funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until TLC indicates the complete consumption of the starting material.

-

Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. Stir the resulting granular precipitate for 15-30 minutes.

-

-

Filtration and Concentration: Filter the solid and wash it thoroughly with diethyl ether or THF. Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the product by vacuum distillation or column chromatography.

Experimental Workflow Visualization

Quantitative Data: 2,2-dimethyl-3-phenylpropan-1-ol

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [6] |

| Molecular Weight | 164.25 g/mol | [6] |

| Boiling Point | 90 °C at 2 mmHg | [5] |

| Melting Point | 34-36 °C | [5] |

| ¹H NMR (CDCl₃) | δ 7.32-7.18 (m, 5H, Ar-H) | [6] |

| δ 3.37 (s, 2H, CH₂OH) | [5] | |

| δ 2.55 (s, 2H, Ar-CH₂) | [5] | |

| δ 0.88 (s, 6H, 2 x CH₃) | [5] | |

| ¹³C NMR (CDCl₃) | δ 138.5 (Ar-C) | [6] |

| δ 130.4 (Ar-CH) | [6] | |

| δ 128.0 (Ar-CH) | [6] | |

| δ 125.9 (Ar-CH) | [6] | |

| δ 71.3 (CH₂OH) | [6] | |

| δ 45.4 (Ar-CH₂) | [6] | |

| δ 36.8 (C(CH₃)₂) | [6] | |

| δ 22.8 (CH₃) | [6] | |

| IR (Vapor Phase) | Characteristic Absorptions | [6] |

| ~3400 cm⁻¹ (O-H, alcohol) | [5] | |

| ~3030 cm⁻¹ (C-H, aromatic) | [6] | |

| ~2960 cm⁻¹ (C-H, alkane) | [6] | |

| ~1600, 1495 cm⁻¹ (C=C, aromatic) | [6] | |

| ~1040 cm⁻¹ (C-O, alcohol) | [6] |

This guide provides a detailed framework for the synthesis of 2,2-dimethyl-3-phenylpropan-1-ol. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the procedures described herein. The choice of reduction method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired selectivity.

References

- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7 [thegoodscentscompany.com]

- 4. 2,2-dimethyl-3-phenylpropanal [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,2-Dimethyl-3-phenylpropanol | C11H16O | CID 83367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of Dimethyl Phenylpropanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Phenylpropanol

This guide provides a comprehensive overview of the spectroscopic data for two common isomers of this compound: 2,2-dimethyl-1-phenyl-1-propanol (B188783) and 2,2-dimethyl-3-phenyl-1-propanol. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations to aid in the identification and characterization of these compounds.

Spectroscopic Data of 2,2-Dimethyl-1-phenyl-1-propanol

Chemical Structure:

Molecular Formula: C₁₁H₁₆O[1] Molecular Weight: 164.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectra [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 4.29 | s | 1H | CH-OH |

| 1.60 (variable) | s | 1H | OH |

| 0.90 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectra [1]

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | Aromatic C (quaternary) |

| 128.0 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.9 | Aromatic CH |

| 81.9 | CH-OH |

| 35.8 | C(CH₃)₃ |

| 25.9 | C(CH₃)₃ |

Infrared (IR) Spectroscopy Data[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1060 | Strong | C-O stretch (alcohol) |

| 750 - 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data[4]

The mass spectrum is typically acquired using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 164 | ~5 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C(CH₃)₃]⁺ or [C₆H₅CHOH]⁺ (Base Peak) |

| 79 | ~60 | [C₆H₇]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

| 57 | ~30 | [C(CH₃)₃]⁺ |

Spectroscopic Data of 2,2-Dimethyl-3-phenyl-1-propanol

Chemical Structure:

Molecular Formula: C₁₁H₁₆O[2] Molecular Weight: 164.24 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, explicitly assigned dataset was not found in the search results, typical chemical shifts for similar structural motifs can be predicted.

Predicted ¹H NMR Spectra

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |

| 3.31 | s | 2H | CH₂OH |

| 2.54 | s | 2H | C₆H₅CH₂ |

| 1.50 (variable) | t | 1H | OH |

| 0.93 | s | 6H | C(CH₃)₂ |

Predicted ¹³C NMR Spectra

| Chemical Shift (δ) ppm | Assignment |

| 138.9 | Aromatic C (quaternary) |

| 130.4 | Aromatic CH |

| 128.0 | Aromatic CH |

| 126.0 | Aromatic CH |

| 71.3 | CH₂OH |

| 45.9 | C₆H₅CH₂ |

| 36.3 | C(CH₃)₂ |

| 23.9 | C(CH₃)₂ |

Infrared (IR) Spectroscopy Data[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1605, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1040 | Strong | C-O stretch (primary alcohol) |

| 740, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data[6]

| m/z | Relative Intensity (%) | Assignment |

| 164 | Low | [M]⁺ (Molecular Ion) |

| 92 | High | [C₇H₈]⁺ (Tropylium ion rearrangement) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, Base Peak) |

| 77 | Moderate | [C₆H₅]⁺ |

| 57 | Moderate | [C(CH₃)₂CH₂OH - H]⁺ fragment |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4][5] Commonly used solvents for compounds like these include deuterated chloroform (B151607) (CDCl₃).[6]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3][7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[6]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).[6]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known functional group frequencies.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][12]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[11][12]

-

Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

-

-

Mass Analysis and Detection:

-

Data Presentation:

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship for structure elucidation using combined spectroscopic data.

References

- 1. 2,2-Dimethyl-1-phenyl-1-propanol | C11H16O | CID 138060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-dimethyl-3-phenylpropanol [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. amherst.edu [amherst.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sydney.edu.au [sydney.edu.au]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Isomers of Dimethyl Phenylpropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of dimethyl phenylpropanol, a group of aromatic alcohols with applications in various fields, including fragrance, pharmaceuticals, and organic synthesis. This document details their structures, physical and chemical properties, and experimental protocols for their synthesis and characterization.

Introduction to this compound Isomers

This compound (C₁₁H₁₆O) exists in numerous structural isomeric forms, which can be broadly categorized based on the substitution patterns of the dimethyl, phenyl, and hydroxyl groups on the propane (B168953) backbone, as well as substitutions on the phenyl ring itself. These structural variations lead to significant differences in their physical, chemical, and biological properties. This guide will focus on the most pertinent isomers, providing detailed information for research and development applications.

Structures of Identified Isomers

The following isomers of this compound have been identified and are detailed in this guide. The structural representation of each isomer is provided below using the DOT language for graph visualization.

Isomers with Methyl Groups on the Propane Chain

-

2,2-Dimethyl-1-phenylpropan-1-ol: In this isomer, the gem-dimethyl groups are located at the C2 position, and the phenyl and hydroxyl groups are at the C1 position.

-

2,2-Dimethyl-3-phenylpropan-1-ol: Here, the gem-dimethyl groups are at the C2 position, with the phenyl group at C3 and the hydroxyl group at C1.

-

2,3-Dimethyl-1-phenylpropan-1-ol: This isomer features methyl groups at the C2 and C3 positions, with the phenyl and hydroxyl groups at C1.

-

3,3-Dimethyl-1-phenylpropan-1-ol: The gem-dimethyl groups are situated at the C3 position, while the phenyl and hydroxyl groups are at the C1 position.

-

3-Methyl-2-phenylbutan-2-ol: This isomer has a branched butyl chain with a phenyl and a hydroxyl group on the same carbon (C2).

-

3-Methyl-3-phenylbutan-2-ol: In this structure, the phenyl group and a methyl group are on the same carbon (C3) of a butanol chain.

Isomers with Methyl Groups on the Phenyl Ring

This category includes isomers of dimethylphenylethanol, where two methyl groups are substituted on the phenyl ring.

-

1-(2,3-Dimethylphenyl)ethanol

-

1-(2,4-Dimethylphenyl)ethanol

-

1-(2,5-Dimethylphenyl)ethanol

-

1-(2,6-Dimethylphenyl)ethanol

-

1-(3,4-Dimethylphenyl)ethanol

-

1-(3,5-Dimethylphenyl)ethanol

Physicochemical Properties

The table below summarizes the key physical and chemical properties of the identified this compound isomers. This data is essential for understanding their behavior in various applications and for developing purification and analysis methods.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2,2-Dimethyl-1-phenylpropan-1-ol | 3835-64-1 | C₁₁H₁₆O | 164.24 | 90 °C at 5 mmHg[1] | 43-45[1] |

| 2,2-Dimethyl-3-phenylpropan-1-ol | 13351-61-6 | C₁₁H₁₆O | 164.24 | - | - |

| 3-Methyl-2-phenylbutan-2-ol | 4383-11-3 | C₁₁H₁₆O | 164.24 | 212.1 at 760 mmHg[2] | - |

| 3-Methyl-3-phenylbutan-2-ol | 2977-31-3 | C₁₁H₁₆O | 164.24 | 251.73 (rough estimate)[3] | - |

| 1-(2,3-Dimethylphenyl)ethanol | 54166-49-3 | C₁₀H₁₄O | 150.22 | - | - |

| 1-(2,4-Dimethylphenyl)ethanol | 5379-19-1 | C₁₀H₁₄O | 150.22 | - | - |

| 1-(2,5-Dimethylphenyl)ethanol | 32917-52-5 | C₁₀H₁₄O | 150.22 | 93-94 at 4 Torr | - |

| 1-(3,4-Dimethylphenyl)ethanol | 33967-19-0 | C₁₀H₁₄O | 150.22 | - | - |

| 1-(3,5-Dimethylphenyl)ethanol | 5379-18-0 | C₁₀H₁₄O | 150.22 | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis of key this compound isomers are provided below. These methods are based on established synthetic organic chemistry principles.

Synthesis of 2,2-Dimethyl-1-phenylpropan-1-ol via Grignard Reaction

This protocol describes the synthesis of 2,2-dimethyl-1-phenylpropan-1-ol by the reaction of a Grignard reagent with pivalaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Pivalaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Synthesis of 2,2-Dimethyl-3-phenylpropan-1-ol

This synthesis involves the alkylation of isobutyraldehyde (B47883) with benzyl (B1604629) chloride, followed by reduction of the resulting aldehyde.[4]

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanal (B92198)

-

This step involves the alkylation of isobutyraldehyde with benzyl chloride.[4] A detailed, analogous procedure for alkylation of isobutyraldehyde is available and can be adapted.

Step 2: Reduction to 2,2-Dimethyl-3-phenylpropan-1-ol

-

The 2,2-dimethyl-3-phenylpropanal is then reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the synthesized isomers.

¹H and ¹³C NMR Spectroscopy

Predicted ¹H and ¹³C NMR chemical shift data for 1-(2,3-Dimethylphenyl)ethanol are presented as an example.[5]

Predicted ¹H NMR Data for 1-(2,3-Dimethylphenyl)ethanol:

-

-OH: 2.0 - 5.0 ppm (broad singlet)

-

Ar-H: 7.0 - 7.3 ppm (multiplet)

-

CH₃ (on ethyl): 2.0 - 3.0 ppm

Predicted ¹³C NMR Data for 1-(2,3-Dimethylphenyl)ethanol:

-

C-OH: 65 - 75 ppm

-

CH₃ (on ethyl): 20 - 30 ppm

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding.

Visualization of Structures and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the structures of the key isomers and a general synthetic workflow.

References

Dimethyl Phenylpropanol Derivatives: A Technical Guide to Their Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl phenylpropanol and its derivatives represent a class of aromatic compounds with established applications in the fragrance and cosmetic industries. Emerging evidence suggests that their utility may extend into the pharmaceutical and therapeutic arenas. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential applications of these derivatives, with a focus on their antimicrobial properties. While in-depth pharmacological data remains limited in publicly accessible literature, this document consolidates the existing knowledge to support further research and development in this area.

Introduction

Phenylpropanoids are a broad class of natural products characterized by a C6-C3 skeleton. Their synthetic derivatives, including this compound and related compounds, have garnered interest for their diverse chemical and biological properties.[1][2] Historically, compounds like 2,2-dimethyl-3-phenylpropanol (also known as muguet alcohol) and 2,2-dimethyl-3-phenylpropanal (B92198) have been primarily valued for their floral and green fragrance profiles.[3] However, the structural similarity of these molecules to other biologically active phenylpropanoids suggests a potential for broader applications. This guide will delve into the technical aspects of these derivatives, presenting available data on their synthesis, biological activity, and future outlook.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step chemical processes. A common route to obtaining these compounds is through the alkylation of an aldehyde followed by reduction. For instance, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) has been achieved via the bromination of a substituted alkylaromatic compound, followed by alkylation of isobutyraldehyde (B47883) using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide.[3] The resulting aldehyde can then be reduced to the corresponding alcohol.

Below is a generalized workflow for the synthesis of a this compound derivative.

Biological Activities and Potential Applications

While the biological activities of phenylpropanoids, in general, are vast, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, the specific data for this compound derivatives is more nascent.[1][2] The most documented activity for this subclass of compounds is their antimicrobial efficacy.

Antimicrobial Properties

Several patents highlight the use of 2,2-dimethyl-3-phenylpropanol as an antimicrobial agent, particularly in cosmetic formulations aimed at reducing body odor.[4] These compounds have shown activity against gram-positive bacteria that are key contributors to axillary odor, such as Staphylococcus epidermidis, Corynebacterium xerosis, and Brevibacterium epidermidis.

Table 1: Reported Antimicrobial Activity of 2,2-dimethyl-3-phenylpropanol

| Microorganism | Type | Application | Reference |

| Staphylococcus epidermidis | Gram-positive bacterium | Deodorant | [3] |

| Corynebacterium xerosis | Gram-positive bacterium | Deodorant | [3] |

| Brevibacterium epidermidis | Gram-positive bacterium | Deodorant | [3] |

Other Potential Applications

The broader class of phenylpropanoids has been investigated for a range of therapeutic effects, including neuroprotective, cardioprotective, and hepatoprotective activities.[1][2] However, specific studies on this compound derivatives in these areas are lacking. Their structural features warrant further investigation into their potential as scaffolds in drug discovery programs. The chemical reactivity of the aldehyde and alcohol functionalities also allows for further derivatization to explore a wider chemical space and potentially uncover novel biological activities.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not extensively published in peer-reviewed literature. However, a general methodology for assessing the antimicrobial activity of these compounds can be outlined based on standard microbiological techniques.

General Protocol for Antimicrobial Susceptibility Testing

A common method to evaluate the antimicrobial efficacy of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

References

- 1. Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid | 23985-59-3 | Benchchem [benchchem.com]

- 3. OMEGA-CYCLOHEXYLALKAN-1-OLES AND USE THEREOF AS ANTIMICROBIAL ACTIVES TO COMBAT BODY ODOR - Patent 2424829 [data.epo.org]

- 4. US8852565B2 - Odour-reducing substances - Google Patents [patents.google.com]

The Biological Activity of Dimethyl Phenylpropanol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of dimethyl phenylpropanol is notably scarce in publicly available scientific literature. This guide therefore focuses on the well-documented biological activities of its structural analogs, the broader class of phenylpropanoids, to provide a comparative overview and infer potential areas of investigation for this compound itself.

Introduction to Phenylpropanoids

Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the amino acid phenylalanine.[1][2] Their basic chemical structure consists of a phenyl group attached to a three-carbon propane (B168953) side chain (C6-C3 skeleton). This core structure is subject to a wide array of modifications, including hydroxylation, methylation, and glycosylation, leading to a vast number of derivatives with diverse biological activities.[2] These compounds are known to exhibit a range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3]

While specific data for this compound is limited to its use as a masking and perfuming agent in cosmetics, the activities of its analogs such as cinnamaldehyde, eugenol, and various phenylpropanoid glycosides have been extensively studied.[4][5] This guide will synthesize the available information on these analogs to provide a framework for understanding the potential biological activities of this compound.

Anti-inflammatory Activity

Phenylpropanoids are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways.[1][6][7]

Mechanism of Action

Several phenylpropanoid derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1][8] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, some phenylpropanoids can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][8] The activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).

Quantitative Data

The anti-inflammatory activity of several phenylpropanoid derivatives has been quantified using in vitro assays. The following table summarizes some of the reported IC50 values for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

| Compound | IC50 (µM) for NO Inhibition | Reference |

| Bibenzyl derivative (1) | 9.3 | [8] |

| Bibenzyl derivative (2) | 32.3 | [8] |

| Bibenzyl derivative (3) | 15.6 | [8] |

| Benzofuran stilbene (B7821643) derivative (6) | 28.4 | [8] |

| 2'-hydroxycinnamaldehyde | 8 | [1] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol outlines a general method for determining the effect of a compound on nitric oxide production in macrophage cells.

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/mL and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., phenylpropanoid derivatives).

-

After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Control wells without LPS or with a vehicle control are also included.

-

The plates are incubated for a further 24 hours.

Measurement of Nitrite (B80452):

-

After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Antioxidant Activity

Many phenylpropanoids possess significant antioxidant properties, which are largely attributed to their ability to scavenge free radicals.[9][10] This activity is conferred by the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[9]

Common Antioxidant Assays

Several in vitro methods are commonly used to evaluate the antioxidant capacity of phenylpropanoids, including:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method where the antioxidant compound reduces the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[9][11][12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation.[13]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals.[9]

Quantitative Data

The following table presents the antioxidant activity of some phenylpropanoid glycosides and their aglycone as determined by the DPPH radical scavenging assay.

| Compound | IC50 (µM) for DPPH Scavenging | Reference |

| Phenylpropanoid Glycoside (1) | 32.75 | [12] |

| Phenylpropanoid Glycoside (2) | 48.20 | [12] |

| Phenylpropanoid Glycoside (3) | 45.33 | [12] |

| Phenylpropanoid Glycoside (4) | 39.87 | [12] |

| Phenylpropanoid Glycoside (5) | 42.61 | [12] |

| Aglycone (1a) | 5.23 | [12] |

| Ascorbic Acid (Standard) | 2.54 | [12] |

Notably, the aglycone exhibited significantly higher radical scavenging activity, suggesting that the presence of a glucose moiety may reduce this activity.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a general procedure for assessing the DPPH radical scavenging activity of a compound.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a fresh solution of DPPH in the same solvent (e.g., 60 µM).

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well. A control well containing the solvent and DPPH solution is also prepared.

-

Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.

Antimicrobial Activity

A number of phenylpropanoid derivatives, particularly those found in essential oils like eugenol, thymol (B1683141), and carvacrol (B1668589), exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[14][15]

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to disrupt the microbial cell membrane.[15] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components and ultimately cell death.[15] Some phenylpropanoids can also inhibit microbial enzymes and interfere with protein synthesis.

Quantitative Data

The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity. The following table summarizes the MIC values for some phenylpropanoid derivatives against common bacterial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| Thymol (1a) | S. epidermidis | - | [15] |

| 2-allyl thymol (1b) | S. epidermidis | - | [15] |

| Carvacrol (2a) | S. epidermidis | - | [15] |

| 2-allyl carvacrol (2b) | S. epidermidis | - | [15] |

| Eugenol (3a) | S. epidermidis | - | [15] |

| ortho-Eugenol (3b) | S. epidermidis | - | [15] |

| Thymol (1a) | P. aeruginosa | - | [15] |

| 2-allyl thymol (1b) | P. aeruginosa | - | [15] |

| Carvacrol (2a) | P. aeruginosa | - | [15] |

| 2-allyl carvacrol (2b) | P. aeruginosa | - | [15] |

| Eugenol (3a) | P. aeruginosa | - | [15] |

| ortho-Eugenol (3b) | P. aeruginosa | - | [15] |

Note: While the referenced study[15] discusses the antimicrobial activity and provides p-values for comparisons, specific MIC values were not presented in the provided search snippets. The table structure is provided for when such data is available.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microplate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While this compound itself remains uncharacterized in terms of its biological activity, its structural analogs, the phenylpropanoids, exhibit a rich and diverse pharmacology. The anti-inflammatory, antioxidant, and antimicrobial properties of these compounds are well-documented and offer promising avenues for drug discovery and development.

Future research should focus on elucidating the biological activity profile of this compound. A systematic investigation of its effects in the assays described in this guide would be a valuable starting point. Understanding the structure-activity relationships, particularly the influence of the dimethyl substitution on the propanol (B110389) chain, will be crucial in determining its potential therapeutic applications. Given the activities of its analogs, it is plausible that this compound may possess similar, albeit modulated, biological properties. Experimental validation is, however, essential.

References

- 1. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Natural Products [mdpi.com]

- 4. This compound (with Product List) [incidecoder.com]

- 5. specialchem.com [specialchem.com]

- 6. [PDF] A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils | Semantic Scholar [semanticscholar.org]

- 7. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya | MDPI [mdpi.com]

- 9. Exploiting Phenylpropanoid Derivatives to Enhance the Nutraceutical Values of Cereals and Legumes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside [mdpi.com]

- 13. Production of Phenylpropanoids, Naphthodianthrones and Antioxidant Status of Hypericum perforatum L. Transgenic Shoots [mdpi.com]

- 14. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. benchchem.com [benchchem.com]

Dimethyl Phenylpropanol: A Chiral Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are of paramount importance in the pharmaceutical and fine chemical industries, serving as versatile building blocks for the synthesis of enantiomerically pure complex molecules. Among these, 2,2-dimethyl-1-phenyl-1-propanol (B188783), a sterically hindered chiral secondary alcohol, presents a unique scaffold for inducing asymmetry in chemical transformations. Its bulky tert-butyl group, vicinal to the phenyl-bearing stereocenter, offers significant potential for high diastereoselectivity in reactions where it is employed as a chiral auxiliary. This technical guide provides a comprehensive overview of the synthesis of chiral 2,2-dimethyl-1-phenyl-1-propanol and its application as a valuable building block in organic synthesis, with a focus on methodologies relevant to drug discovery and development.

Synthesis of Enantiomerically Pure 2,2-Dimethyl-1-phenyl-1-propanol

The synthesis of enantiomerically enriched 2,2-dimethyl-1-phenyl-1-propanol can be achieved through two primary strategies: the asymmetric reduction of the corresponding prochiral ketone, 2,2-dimethyl-1-phenyl-1-propanone (pivalophenone), and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 2,2-Dimethyl-1-phenyl-1-propanone

The enantioselective reduction of pivalophenone is a direct and atom-economical approach to access the chiral alcohol. Two powerful and widely used methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the carbonyl group of the ketone.[1][2] The predictable stereochemical outcome and high enantioselectivities achievable make it a valuable tool for the synthesis of chiral alcohols.[1]

Experimental Protocol: Asymmetric Reduction of 2,2-Dimethyl-1-phenyl-1-propanone via CBS Catalysis (Adapted)

This protocol is adapted from general procedures for the CBS reduction of aromatic ketones and may require optimization for this specific substrate.

Materials:

-

2,2-Dimethyl-1-phenyl-1-propanone (Pivalophenone)

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

Borane-dimethyl sulfide complex (0.6 - 1.0 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10-15 minutes.

-

A solution of 2,2-dimethyl-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched 2,2-dimethyl-1-phenyl-1-propanol.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, typically BINAP, in the presence of a chiral diamine.[3] This method is highly efficient for the enantioselective reduction of a wide range of ketones, including aromatic ketones.[3][4]

Experimental Protocol: Noyori Asymmetric Hydrogenation of 2,2-Dimethyl-1-phenyl-1-propanone (Adapted)

This protocol is a general procedure and requires optimization for the specific substrate.

Materials:

-

2,2-Dimethyl-1-phenyl-1-propanone (Pivalophenone)

-

--INVALID-LINK--n complex

-

(R,R)- or (S,S)-1,2-Diphenylethylenediamine (DPEN)

-

Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide (t-BuOK)

-

2-Propanol (isopropanol)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with the Ru-BINAP complex (0.001 - 0.01 equivalents), the chiral diamine (0.001 - 0.01 equivalents), and a base (e.g., KOH or t-BuOK, 0.01 - 0.1 equivalents).

-

A solution of 2,2-dimethyl-1-phenyl-1-propanone (1.0 equivalent) in 2-propanol is added.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reactor is pressurized with hydrogen gas (10-100 atm) and heated to the desired temperature (30-80 °C).

-

The reaction is stirred until the uptake of hydrogen ceases or for a predetermined time.

-

After cooling to room temperature, the excess hydrogen is carefully vented.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the chiral 2,2-dimethyl-1-phenyl-1-propanol.

-

The enantiomeric excess is determined by chiral HPLC or GC.

Kinetic Resolution of Racemic 2,2-Dimethyl-1-phenyl-1-propanol

Kinetic resolution is an effective strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. A successful kinetic resolution of racemic 2,2-dimethyl-1-phenyl-1-propanol has been reported using a chiral acylation catalyst.

Table 1: Kinetic Resolution of (±)-2,2-Dimethyl-1-phenyl-1-propanol

| Acylating Agent | Carboxylic Acid | Catalyst | Solvent | Time (h) | Product | Yield (%) | ee (%) | Recovered Alcohol | Yield (%) | ee (%) | Selectivity (s) |

| Pivalic Anhydride (B1165640) | 3-Phenylpropionic acid | (+)-BTM | Toluene (B28343) | 12 | (R)-Ester | 44 | 99.7 | (S)-Alcohol | 56 | 77 | 1580 |

| MPPRA | 3-Phenylpropionic acid | (+)-BTM | Toluene | 12 | (R)-Ester | 48 | >99 | (S)-Alcohol | 51 | 92 | >200 |

| DPPRA | 3-Phenylpropionic acid | (+)-BTM | Toluene | 12 | (R)-Ester | 49 | >99 | (S)-Alcohol | 50 | 96 | >200 |

(+)-BTM: (+)-Benzotetramisole; MPPRA: 2-Methyl-2-phenylpropionic anhydride; DPPRA: 2,2-Diphenylpropionic anhydride